molecular formula C12H14O4 B11955157 1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid CAS No. 3642-04-4

1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid

Cat. No.: B11955157
CAS No.: 3642-04-4
M. Wt: 222.24 g/mol
InChI Key: NXUJTEIDSOQKGW-UHFFFAOYSA-N
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Description

1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid (CAS: 3642-04-4) is a bicyclic dicarboxylic acid derivative featuring a partially hydrogenated naphthalene core with two carboxylic acid groups. This compound is structurally characterized by its fused cyclohexene rings and the positioning of the carboxylic acid groups at the 4a and 8a bridgehead positions (estimated molecular formula: C₁₂H₁₄O₄) .

Properties

CAS No.

3642-04-4

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylic acid

InChI

InChI=1S/C12H14O4/c13-9(14)11-5-1-2-6-12(11,10(15)16)8-4-3-7-11/h1-4H,5-8H2,(H,13,14)(H,15,16)

InChI Key

NXUJTEIDSOQKGW-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2(C1(CC=CC2)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of 1,4,5,8-naphthalenetetracarboxylic dianhydride. The reaction typically requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions. The reaction proceeds as follows:

C12H6O6+4H2C12H14O4\text{C12H6O6} + 4\text{H2} \rightarrow \text{C12H14O4} C12H6O6+4H2→C12H14O4

Industrial Production Methods

In an industrial setting, the production of 1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboxylic acid may involve large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene derivatives with higher oxidation states.

    Reduction: Further reduction can lead to the formation of more saturated compounds.

    Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

    Substitution: Reagents such as alcohols, amines, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Naphthalene derivatives with ketone or aldehyde groups.

    Reduction: More saturated naphthalene derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, potentially affecting their structure and function. The tetrahydro structure may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid

  • Core structure : Partially hydrogenated naphthalene (tetrahydro) with two carboxylic acid groups.
  • Functional groups : Two -COOH groups enhance polarity and acidity.

Related Compounds

Octahydro-naphthalenyl carboxylic acids (e.g., compounds 9 and 10 from ): Feature fully hydrogenated naphthalene cores (octahydro) with long alkyl chains (pentanoic/nonanoic acids) and methyl substituents. Increased lipophilicity due to alkyl chains and methyl groups .

(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-octahydrophenanthrene-4a-carboxylic acid (CAS: 3650-09-7):

  • Polycyclic phenanthrene derivative with hydroxyl (-OH), isopropyl, and dimethyl substituents.
  • Molecular formula: C₂₀H₂₈O₄ (MW: 332.43 g/mol). Higher complexity and oxygen content .

1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid derivatives (): Single carboxylic acid group on a monocyclic tetrahydronaphthalene core. Derivatives include carboxamides and nitriles, altering reactivity and solubility .

Naphthalenetetracarboxylic acids and anhydrides ():

  • Four carboxylic acid groups (or anhydride equivalents) on a naphthalene core.
  • High acidity and utility in polymer chemistry or as chelating agents .

1,2,3,4-Tetrahydro-1,4,5,8-tetraazaanthracene (THTAA) ():

  • Nitrogen-rich heterocycle with >N–H and =N– groups.
  • Forms hydrogen-bonded chains and exhibits thermal stability up to 310°C .

Functional Group Analysis

Compound Key Functional Groups Reactivity/Solubility Trends
Target compound Two -COOH High polarity, water solubility
Octahydro-naphthalenyl acids -COOH, alkyl chains Lipophilic, suited for lipid membranes
Phenanthrene derivative -COOH, -OH, isopropyl Moderate polarity, organic solubility
Naphthalenetetracarboxylic acids Four -COOH Strong acidity, salt-forming capacity
THTAA >N–H, =N– Hydrogen bonding, coordination sites

Physicochemical Properties

  • Thermal Stability: THTAA is stable up to 310°C , whereas the target compound’s stability is unreported.
  • Acidity :

    • Naphthalenetetracarboxylic acids (four -COOH groups) are significantly more acidic than the target compound’s two -COOH groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Features Source
1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid (3642-04-4) C₁₂H₁₄O₄* 246.24* Two -COOH, bicyclic
(4aR,10aS)-5,6-Dihydroxy-...phenanthrene-4a-carboxylic acid (3650-09-7) C₂₀H₂₈O₄ 332.43 -OH, isopropyl, dimethyl
Naphthalenetetracarboxylic acid C₁₄H₈O₈ 304.21 Four -COOH
THTAA C₁₀H₁₀N₄ 186.22 Tetraaza core, hydrogen bonding

*Estimated based on systematic name.

Biological Activity

1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid (CAS No. 78388-31-5) is an organic compound with significant biological activity due to its unique structural properties. This article explores its biochemical interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid features a tetrahydro structure with two carboxylic acid groups. Its molecular formula is C12H14O4C_{12}H_{14}O_{4} and it has a molecular weight of approximately 222.24 g/mol. The compound's properties include:

PropertyValue
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Density1.397 g/cm³
Boiling Point427.9ºC
Flash Point226.7ºC

These properties facilitate its interactions with various biological macromolecules.

Interaction with Biomolecules

Research indicates that 1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboxylic acid can act as a biochemical probe due to its ability to form hydrogen bonds and ionic interactions with proteins and other biomolecules. This interaction is crucial for modulating the activity of various enzymes and proteins, suggesting potential therapeutic applications such as:

  • Anti-inflammatory Effects : The compound's ability to interact with inflammatory pathways may provide a basis for developing anti-inflammatory drugs.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Anticancer Activity : A study published in Molecules demonstrated that derivatives of naphthalene dicarboxylic acids exhibit significant antiproliferative activity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the naphthalene core could enhance anticancer potency .
  • Enzyme Modulation : Another research effort focused on the compound's role as a ligand in enzyme modulation. It was found that the presence of carboxylic acid groups allows for effective binding to active sites of enzymes involved in metabolic pathways .
  • Biochemical Probing : The compound has been evaluated for its efficacy as a biochemical probe in drug discovery processes. Its interactions with target proteins have been characterized using techniques such as X-ray crystallography and NMR spectroscopy .

Potential Applications

Given its biological activities, 1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboxylic acid holds promise in several areas:

  • Pharmaceutical Development : Its unique structural features make it a candidate for the development of new pharmaceuticals targeting inflammation and cancer.
  • Biochemical Research : As a probe for studying protein interactions and enzyme mechanisms, it can facilitate advancements in molecular biology.

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